molecular formula C22H28N2O5S B2985187 N-(2-((6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-3-phenylpropanamide CAS No. 922120-86-3

N-(2-((6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-3-phenylpropanamide

Cat. No. B2985187
CAS RN: 922120-86-3
M. Wt: 432.54
InChI Key: JPJBBCAYYUIYDP-UHFFFAOYSA-N
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Description

N-(2-((6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-3-phenylpropanamide is a useful research compound. Its molecular formula is C22H28N2O5S and its molecular weight is 432.54. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Cyclization

One line of research has explored the synthesis and cyclization processes involving compounds with structures similar to N-(2-((6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-3-phenylpropanamide. For instance, the synthesis of 3-phenyl-1,2,3,4-tetrahydroisoquinoline and 2-phenyl-1,2,4,5-tetrahydro-3H-3-benzazepine through Pummerer-type cyclization has been reported. This process enhances the cyclization using boron trifluoride diethyl etherate as an additive, suggesting a method for creating complex isoquinoline derivatives (Saitoh et al., 2001).

Pharmacological Profiles

Research into the pharmacological profiles of related compounds includes studies on the synthesis and evaluation of 1-aryl-6,7-dimethoxy-3,4-dihydroisoquinoline-2(1H)-sulfonamides for their anticonvulsant effects. These studies aimed to identify novel anticonvulsant agents by synthesizing a series of derivatives and evaluating their effects in animal models of epilepsy (Gitto et al., 2009).

Metabolic Pathways

The metabolic pathways and resulting metabolites of compounds within this chemical class have also been studied. For example, the disposition, metabolism, and elimination of almorexant, a dual orexin receptor antagonist, were investigated in humans to understand its extensive metabolism and the predominant route of elimination through feces (Dingemanse et al., 2013).

Enzyme Inhibition

Moreover, studies have shown that N-(sulfonyloxy)phthalimides and analogues can act as potent inactivators of serine proteases, demonstrating the potential therapeutic applications of compounds with similar functional groups in targeting specific enzymes (Neumann & Gütschow, 1994).

properties

IUPAC Name

N-[2-[(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)sulfonyl]ethyl]-3-phenylpropanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N2O5S/c1-28-20-14-18-10-12-24(16-19(18)15-21(20)29-2)30(26,27)13-11-23-22(25)9-8-17-6-4-3-5-7-17/h3-7,14-15H,8-13,16H2,1-2H3,(H,23,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPJBBCAYYUIYDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2CN(CCC2=C1)S(=O)(=O)CCNC(=O)CCC3=CC=CC=C3)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28N2O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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